An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydropyrazine
An In-depth Technical Guide to the Chemical Properties of 1,2,3,4-Tetrahydropyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,4-Tetrahydropyrazine, a heterocyclic organic compound, serves as a crucial scaffold in medicinal chemistry and organic synthesis. Its partially saturated pyrazine (B50134) ring imparts a unique combination of chemical properties that make it a versatile building block for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the core chemical properties of 1,2,3,4-tetrahydropyrazine, focusing on its structure, physicochemical characteristics, reactivity, and spectroscopic profile. Due to the limited availability of specific experimental data for the parent compound, this guide also incorporates information from closely related derivatives and computational predictions to offer a thorough understanding of its chemical nature.
Molecular Structure and Physicochemical Properties
1,2,3,4-Tetrahydropyrazine possesses a six-membered ring containing two nitrogen atoms at positions 1 and 4, with a double bond between carbons 5 and 6. This structure results in a non-planar, flexible conformation. The presence of both sp² and sp³ hybridized carbon and nitrogen atoms influences its reactivity and physical properties.
Table 1: General and Computed Physicochemical Properties of 1,2,3,4-Tetrahydropyrazine
| Property | Value | Source |
| IUPAC Name | 1,2,3,4-Tetrahydropyrazine | --INVALID-LINK-- |
| CAS Number | 5194-05-8 | --INVALID-LINK-- |
| Molecular Formula | C₄H₈N₂ | --INVALID-LINK-- |
| Molecular Weight | 84.12 g/mol | --INVALID-LINK-- |
| Topological Polar Surface Area | 24.1 Ų | --INVALID-LINK-- |
| Complexity | 50.6 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
| Rotatable Bond Count | 0 | --INVALID-LINK-- |
| XLogP3-AA (Predicted) | -0.2 | --INVALID-LINK-- |
Solubility
Based on its structure, 1,2,3,4-tetrahydropyrazine is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). Its solubility in water is likely to be moderate due to the presence of two nitrogen atoms capable of hydrogen bonding. However, the hydrophobic hydrocarbon backbone may limit its aqueous solubility compared to smaller, more polar aza-heterocycles.
Acidity and Basicity (pKa)
Reactivity and Chemical Transformations
The chemical reactivity of 1,2,3,4-tetrahydropyrazine is characterized by the presence of the enamine-like double bond and the two nitrogen atoms. Key reactions include oxidation, reduction, and reactions at the nitrogen atoms.
Oxidation
1,2,3,4-Tetrahydropyrazine can be oxidized to the aromatic pyrazine. This transformation represents a dearomatization-aromatization sequence and is a common reaction for dihydropyrazine (B8608421) derivatives.
-
Materials: A dihydropyrazine derivative, an oxidizing agent (e.g., manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), or air), and a suitable solvent (e.g., dichloromethane, chloroform, or toluene).
-
Procedure:
-
Dissolve the dihydropyrazine derivative in the chosen solvent in a round-bottom flask.
-
Add the oxidizing agent portion-wise to the solution at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the oxidizing agent and its byproducts.
-
Wash the filter cake with the solvent.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purify the resulting crude pyrazine by column chromatography or recrystallization.
-
Reduction
The double bond in the 1,2,3,4-tetrahydropyrazine ring can be reduced to yield the fully saturated piperazine (B1678402). This reduction can be achieved using various reducing agents.
-
Materials: A tetrahydropyrazine derivative, a reducing agent (e.g., sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), or catalytic hydrogenation with H₂/Pd-C), and a suitable solvent (e.g., methanol, ethanol, or tetrahydrofuran (B95107) (THF)).
-
Procedure:
-
Dissolve the tetrahydropyrazine derivative in the chosen solvent in a round-bottom flask.
-
If using NaBH₄ or LiAlH₄, cool the solution in an ice bath and add the reducing agent portion-wise with stirring. For catalytic hydrogenation, add the catalyst and subject the mixture to a hydrogen atmosphere.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Carefully quench the reaction with water or a dilute acid (for NaBH₄ and LiAlH₄).
-
Extract the product into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting piperazine derivative by distillation or column chromatography.
-
Reactions at the Nitrogen Atoms
The nitrogen atoms in 1,2,3,4-tetrahydropyrazine can undergo various reactions typical of secondary amines, such as N-alkylation, N-acylation, and N-arylation. These reactions are fundamental to the synthesis of a wide array of functionalized tetrahydropyrazine derivatives with diverse biological activities.
Spectroscopic Properties
Table 2: Predicted Spectroscopic Data for 1,2,3,4-Tetrahydropyrazine
| Spectroscopy | Predicted Features |
| ¹H NMR | - Signals for the olefinic protons (C5-H and C6-H) in the downfield region (around 5.5-6.5 ppm).- Signals for the methylene (B1212753) protons (C2-H₂ and C3-H₂) in the upfield region (around 2.5-3.5 ppm).- A broad signal for the N-H protons. |
| ¹³C NMR | - Signals for the sp² carbons (C5 and C6) in the downfield region (around 120-130 ppm).- Signals for the sp³ carbons (C2 and C3) in the upfield region (around 40-50 ppm). |
| FTIR (cm⁻¹) | - N-H stretching vibrations around 3300-3400 cm⁻¹.- C-H stretching vibrations for sp² and sp³ carbons just above and below 3000 cm⁻¹, respectively.- C=C stretching vibration around 1650 cm⁻¹.- C-N stretching vibrations in the 1250-1000 cm⁻¹ region. |
| Mass Spec (m/z) | - A molecular ion peak at m/z = 84.- Fragmentation patterns involving the loss of small neutral molecules or radicals. |
Synthesis
The synthesis of 1,2,3,4-tetrahydropyrazine and its derivatives can be achieved through various synthetic routes. One common approach involves the partial reduction of pyrazine or its derivatives.
-
Materials: A pyrazine derivative, a reducing agent (e.g., sodium in ethanol, or catalytic hydrogenation), and a suitable solvent.
-
Procedure:
-
Dissolve the pyrazine derivative in the chosen solvent.
-
Perform the reduction under controlled conditions to favor the formation of the tetrahydropyrazine over the fully reduced piperazine. The choice of reducing agent and reaction conditions (temperature, pressure, reaction time) is critical.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon reaching the desired conversion, stop the reaction and work up the mixture.
-
Purify the 1,2,3,4-tetrahydropyrazine derivative using appropriate techniques such as distillation or chromatography.
-
Biological Significance and Signaling Pathways
While there is limited information on the direct involvement of the parent 1,2,3,4-tetrahydropyrazine in biological signaling pathways, its derivatives have been extensively studied for a wide range of pharmacological activities. The tetrahydropyrazine scaffold is a key component in numerous compounds investigated as potential treatments for various diseases. The biological activity of these derivatives is often attributed to their ability to interact with specific enzymes or receptors, thereby modulating signaling pathways. Further research is needed to elucidate the precise mechanisms of action and the specific signaling pathways affected by different tetrahydropyrazine derivatives.
Conclusion
1,2,3,4-Tetrahydropyrazine is a heterocyclic compound with a rich and versatile chemistry. Its unique structural features, including a partially saturated ring and two nitrogen atoms, provide a platform for a variety of chemical transformations. While specific experimental data for the parent compound is limited, the study of its derivatives has revealed its significant potential in the development of new pharmaceuticals. This technical guide has summarized the known and predicted chemical properties of 1,2,3,4-tetrahydropyrazine, providing a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. Further experimental investigation into the fundamental properties of the parent compound is warranted to fully unlock its potential.
